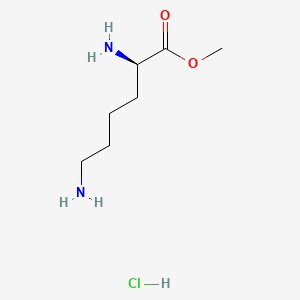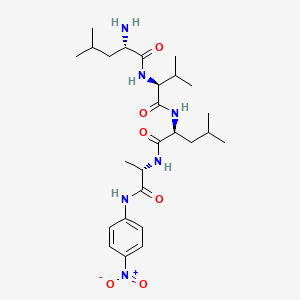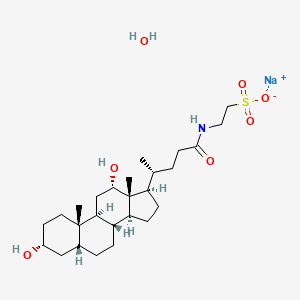
牛磺脱氧胆酸钠水合物
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
牛磺脱氧胆酸钠一水合物是一种胆汁酸衍生物,由肝脏中的胆固醇合成。它是一种具有分子式 C26H44NNaO6S 的两亲表面活性剂分子。该化合物以其在消化系统中乳化脂肪和油的作用而闻名,有助于脂质的吸收。 它也因其独特的性质而在各种科学研究应用中得到应用 .
科学研究应用
牛磺脱氧胆酸钠一水合物具有广泛的科学研究应用,包括:
化学: 用作各种化学反应和过程中的表面活性剂。
生物学: 用于研究脂质代谢和转运。
医学: 研究其在肝脏疾病中的潜在治疗作用以及作为药物递送载体的应用。
工业: 因其乳化特性,被用于药物和化妆品的配方 .
作用机制
牛磺脱氧胆酸钠一水合物的作用机制与其与胆汁酸受体和转运蛋白的相互作用有关。它激活 TGR5 和 S1PR2 通路,导致各种生理效应。这些通路参与调节脂质代谢、葡萄糖稳态和抗炎反应。 该化合物还调节参与脂质消化和吸收的酶的活性 .
类似化合物:
- 牛磺胆酸钠
- 甘胆酸钠
- 牛磺鹅去氧胆酸钠
- 牛磺石胆酸钠
比较: 牛磺脱氧胆酸钠一水合物因其对 S1PR2 通路的特异性激活而独特,而其他胆汁酸则没有明显激活该通路。这使其在与脂质代谢和炎症反应相关的研究中特别有用。 此外,其两亲性和表面活性剂特性使其成为各种工业应用中的宝贵化合物 .
生化分析
Biochemical Properties
Sodium taurodeoxycholate hydrate interacts with various biomolecules. It activates the S1PR2 pathway in addition to the TGR5 pathway . It has been used in studies to assess the effect of submicellar concentrations of bile salts on the lipid bilayer membrane .
Cellular Effects
Sodium taurodeoxycholate hydrate has significant effects on cellular processes. It stimulates intestinal epithelial cell proliferation in a dose-dependent manner . It induces a significant increase in S-phase concentration and a significant decrease in G1-phase concentration of the cell cycle, and increases c-myc protein and mRNA expression in IEC-6 cells .
Molecular Mechanism
The molecular mechanism of Sodium taurodeoxycholate hydrate involves its interaction with biomolecules and its impact on gene expression. It inhibits the binding of N-3H-methylscopolamine to the M3 muscarinic receptor of acetylcholine .
Temporal Effects in Laboratory Settings
It has been used in studies to investigate polymorphic behavior in protein-surfactant mixtures .
Dosage Effects in Animal Models
In animal models, Sodium taurodeoxycholate hydrate confers protection to C57BL/6N mice with sepsis, but does not protect TGR5 KO mice under sepsis .
Metabolic Pathways
Sodium taurodeoxycholate hydrate is involved in various metabolic pathways. It is synthesized from cholesterol in the liver .
Transport and Distribution
It is known that it is used for isolation of membrane proteins, including inner mitochondrial membrane proteins .
Subcellular Localization
The subcellular localization of Sodium taurodeoxycholate hydrate is yet to be fully understood. It is known that it is used for isolation of membrane proteins, including inner mitochondrial membrane proteins .
准备方法
合成路线和反应条件: 牛磺脱氧胆酸钠一水合物由牛磺脱氧胆酸合成,牛磺脱氧胆酸来源于脱氧胆酸。合成过程涉及脱氧胆酸与牛磺酸的偶联,然后用氢氧化钠中和形成钠盐。反应条件通常包括:
温度: 室温至 50°C
溶剂: 水性或有机溶剂
催化剂: 不需要
工业生产方法: 牛磺脱氧胆酸钠一水合物的工业生产遵循类似的合成路线,但规模更大。该过程包括:
提取: 脱氧胆酸从牛胆汁中提取。
偶联: 脱氧胆酸与牛磺酸偶联。
中和: 偶联产物用氢氧化钠中和。
化学反应分析
反应类型: 牛磺脱氧胆酸钠一水合物会发生各种化学反应,包括:
氧化: 它可以被氧化形成亚砜和砜。
还原: 还原反应可以将其转化回母体胆汁酸。
取代: 它可以进行亲核取代反应,特别是在磺酸盐基团处。
常用试剂和条件:
氧化: 过氧化氢或其他氧化剂。
还原: 硼氢化钠或其他还原剂。
取代: 胺或硫醇等亲核试剂。
主要产物:
氧化: 亚砜和砜。
还原: 脱氧胆酸衍生物。
取代: 各种取代的胆汁酸衍生物
相似化合物的比较
- Sodium taurocholate
- Sodium glycocholate
- Sodium taurochenodeoxycholate
- Sodium taurolithocholate
Comparison: Sodium taurodeoxycholate monohydrate is unique due to its specific activation of the S1PR2 pathway, which is not prominently activated by other bile acids. This makes it particularly useful in studies related to lipid metabolism and inflammatory responses. Additionally, its amphiphilic nature and surfactant properties make it a valuable compound in various industrial applications .
属性
IUPAC Name |
sodium;2-[4-(3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoylamino]ethanesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H45NO6S.Na/c1-16(4-9-24(30)27-12-13-34(31,32)33)20-7-8-21-19-6-5-17-14-18(28)10-11-25(17,2)22(19)15-23(29)26(20,21)3;/h16-23,28-29H,4-15H2,1-3H3,(H,27,30)(H,31,32,33);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXHRQQJFKOHLAP-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C.[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H44NNaO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1180-95-6, 207737-97-1 |
Source


|
| Record name | Sodium 2-[[(3α,5β,12α)-3,12-dihydroxy-24-oxocholan-24-yl]amino]ethane-1-sulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.320 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Taurodeoxycholic acid, sodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
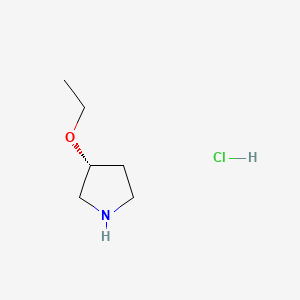

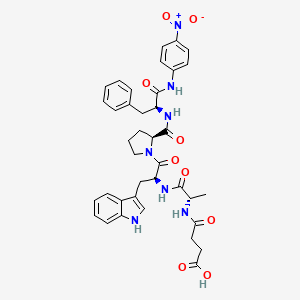
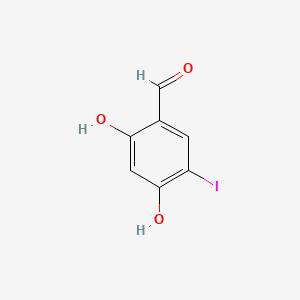
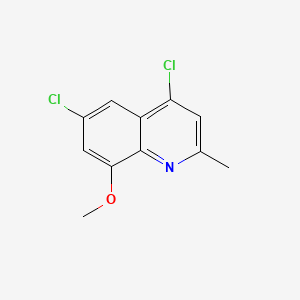
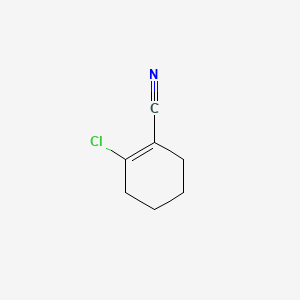
![1-Oxa-6-azaspiro[3.4]octane](/img/structure/B600101.png)
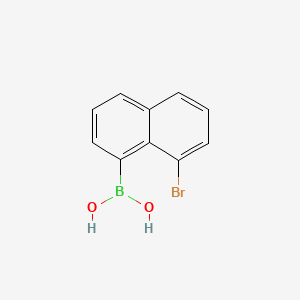

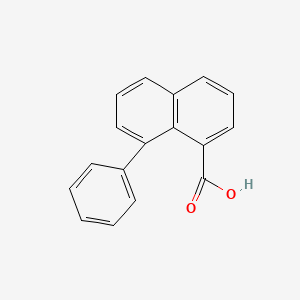
![Methyl 2-acetyl-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B600105.png)
